molecular formula C19H23NO2 B3027749 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol CAS No. 1375303-15-3

2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol

Cat. No.: B3027749
CAS No.: 1375303-15-3
M. Wt: 297.4
InChI Key: LGOWMIBQEVVRKX-UHFFFAOYSA-N
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Description

2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol, also known as BHAD, is an organic compound belonging to the class of azetidines. It is a colorless solid with a molecular formula of C9H14NO2 and a molecular weight of 166.22 g/mol. BHAD has a variety of applications in the fields of medicine, chemistry, and biochemistry due to its unique properties.

Scientific Research Applications

Mechanisms of Dealkoxycarbonylation

Research on related compounds, such as dimethyl 2-(1-benzylazetidin-3-yl)propane-1,3-dioate, has revealed insights into the dealkoxycarbonylation process. Chloride- and cyanide-mediated cleavages of esters in these compounds proceed through different mechanisms, as demonstrated in studies involving their reaction with NaCN and NaCl (Gilligan & Krenitsky, 1994).

Applications in Downstream Processing

The close relatives of the compound, 1,3-Propanediol and 2,3-Butanediol, have significant applications. Their separation from fermentation broths is a critical step in their microbial production. Various methods like evaporation, distillation, and membrane filtration are employed for their recovery and purification, highlighting the importance of efficient downstream processing (Xiu & Zeng, 2008).

Catalytic Activity in Sulfoxidation

A study on N-salicylaldimine ligands and their vanadium(V) complexes, which are structurally similar to 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol, revealed their catalytic activity in sulfoxidation processes. These compounds, including the vanadium complex, show potential in catalyzing sulfoxide formation with minor production of sulfone (Schulz et al., 2011).

Photocatalytic Hydrogen Production

Research involving similar compounds like propane-1,3-diol indicates their role in photocatalytic hydrogen production. Studies have shown that the alcohol structure in such compounds significantly influences hydrogen production, suggesting potential applications in energy and fuel generation (López-Tenllado et al., 2019).

Synthesis of Chiral Diaminoalcohols

Compounds like 1-aryl-2-amino-propane-1,3-diols, which are structurally related to this compound, have been synthesized for use in diastereoselective intramolecular substitutions. These processes lead to the formation of chiral dihydrooxazines, indicating potential in asymmetric synthesis and pharmaceutical applications (Rondot et al., 2007).

Complexation with Metals

The ability to form complexes with metals, as seen in studies involving similar compounds, suggests potential applications in coordination chemistry and catalysis. For instance, 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine forms complexes with cadmium, indicating the compound's potential in forming stable complexes with various metals (Hakimi et al., 2013).

Properties

IUPAC Name

2-(1-benzhydrylazetidin-3-yl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c21-13-18(14-22)17-11-20(12-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,21-22H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOWMIBQEVVRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744521
Record name 2-[1-(Diphenylmethyl)azetidin-3-yl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375303-15-3
Record name 2-[1-(Diphenylmethyl)azetidin-3-yl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
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2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
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2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
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2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
Reactant of Route 5
2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
Reactant of Route 6
2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol

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